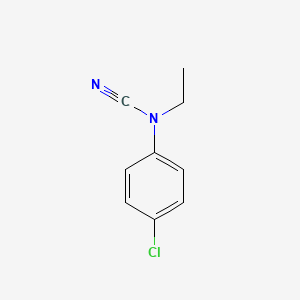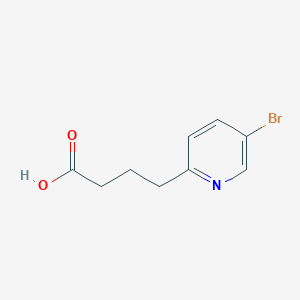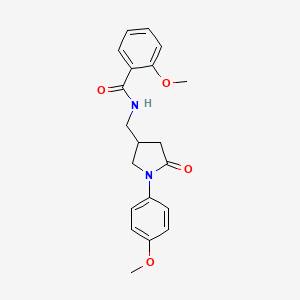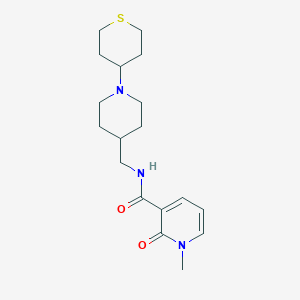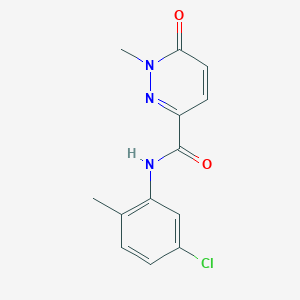
N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a common functional group in biochemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Isothiocyanates, for example, have been synthesized from amines and phenyl isothiocyanate via replacement reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and solubility. These properties can be determined experimentally or predicted based on the compound’s structure .Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities
Research into N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide and its derivatives has shown promising applications in the field of medicinal chemistry, particularly in the development of antimicrobial and antitumor agents. A variety of derivatives have been synthesized and evaluated for their biological activities, demonstrating the compound's potential as a basis for the development of new therapeutic agents.
Antimycobacterial Activity : Some derivatives have been found to possess significant antimycobacterial activity, with certain compounds exhibiting minimum inhibitory concentrations (MICs) in the range of 1.56–6.25 µg/mL against Mycobacterium tuberculosis, showcasing their potential in combating tuberculosis (Zítko et al., 2013) Molecules.
Antibacterial and Antifungal Activities : The compound's derivatives have also been explored for their antibacterial and antifungal properties. Certain derivatives have shown broad-spectrum activity against bacterial strains such as Staphylococcus aureus and fungal strains like Aspergillus fumigatus, suggesting their utility in addressing various microbial infections (El-Sehrawi et al., 2015) International Journal of Chemistry.
Antitumor Activity : Besides antimicrobial activities, certain derivatives have been evaluated for their antitumor potential. One study synthesized a derivative that inhibited the proliferation of cancer cell lines, indicating the compound's potential application in cancer therapy (Hao et al., 2017) Journal of Chemical Research.
Cytotoxicity and SAR Studies : Structure-activity relationship (SAR) studies on these compounds have provided insights into their molecular properties that influence biological activity. This includes investigations into the cytotoxicity of the compounds against various cancer cell lines, aiding in the design of more effective and selective therapeutic agents (Zítko et al., 2015) Chemical Papers.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and Prothrombin in humans . These enzymes play crucial roles in bacterial fatty acid synthesis and blood coagulation, respectively .
Mode of Action
Based on the targets of similar compounds, it can be hypothesized that f5319-0078 may inhibit the activity of its target enzyme, leading to a disruption in the normal biochemical processes .
Biochemical Pathways
If the compound acts on the aforementioned enzymes, it could potentially affect the fatty acid synthesis pathway in bacteria and the coagulation cascade in humans .
Pharmacokinetics
Similar compounds have been found to have varying pharmacokinetic properties . The bioavailability of F5319-0078 would depend on these ADME properties.
Result of Action
If the compound acts on the aforementioned enzymes, it could potentially lead to a disruption in bacterial fatty acid synthesis and human blood coagulation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-8-3-4-9(14)7-11(8)15-13(19)10-5-6-12(18)17(2)16-10/h3-7H,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYMZFCQMCZNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


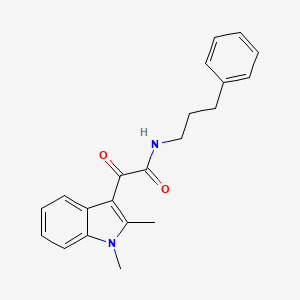
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2804119.png)
![3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2804122.png)
![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chloro-6-fluorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2804123.png)
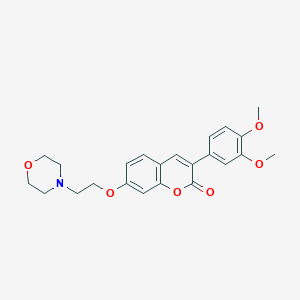
![N-(3-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2804126.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2804127.png)
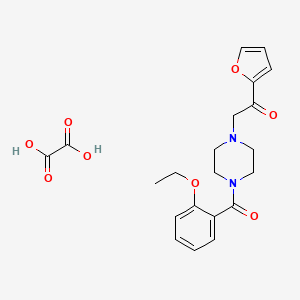
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2804129.png)
